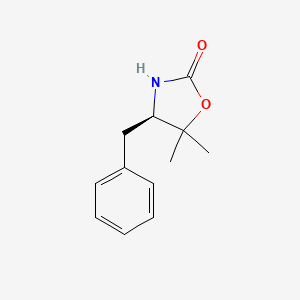

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGFEJKONZGOH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459425 | |

| Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204851-73-0 | |

| Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one from Amino Acids

<

Abstract

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one stands as a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules crucial for pharmaceutical and materials science.[1][2][3] Derived from readily available amino acids, its synthesis is a critical process for research and development laboratories. This guide provides a comprehensive, in-depth exploration of the synthetic pathway from the chiral pool, focusing on the conversion of (R)-phenylalanine to the target oxazolidinone. We will dissect the underlying chemical principles, provide detailed, field-tested experimental protocols, and offer insights into the critical parameters that ensure high yield and stereochemical fidelity. This document is intended for researchers, scientists, and drug development professionals seeking a practical and authoritative resource for the preparation of this invaluable synthetic tool.

Introduction: The Significance of Evans Auxiliaries

The field of asymmetric synthesis, which aims to create single enantiomers of chiral molecules, is of paramount importance in drug development, as the stereochemistry of a molecule often dictates its pharmacological activity.[1][2][4] Chiral auxiliaries are powerful tools in this endeavor. These are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[3][5] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans and his colleagues in the early 1980s.[4][6][7] These auxiliaries, often referred to as "Evans auxiliaries," have proven to be exceptionally reliable for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[4][6][7] Their efficacy stems from a rigid conformational structure that effectively shields one face of a reactive enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[6][7]

The this compound is a particularly valuable member of this class. The benzyl group at the 4-position and the gem-dimethyl group at the 5-position provide a well-defined steric environment for stereocontrol.[8][9] Its synthesis from the naturally occurring and relatively inexpensive amino acid, (R)-phenylalanine, makes it an accessible and economically viable choice for both academic and industrial applications.

This guide will focus on a robust and reproducible synthetic route, breaking it down into two key stages:

-

Stage 1: Reduction of (R)-Phenylalanine to (R)-Phenylalaninol.

-

Stage 2: Cyclization of (R)-Phenylalaninol to form the Oxazolidinone Ring.

We will explore the mechanistic underpinnings of each transformation and provide detailed experimental procedures.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is a two-step process starting from the chiral amino acid (R)-phenylalanine. The key is to preserve the stereocenter at the alpha-carbon of the amino acid, which will become the C4 position of the oxazolidinone.

Stage 1: Reduction of the Carboxylic Acid

The first critical step is the reduction of the carboxylic acid functionality of (R)-phenylalanine to a primary alcohol, yielding (R)-phenylalaninol.[10] This transformation requires a powerful reducing agent capable of reducing a carboxylic acid in the presence of an amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity.

Mechanism of Reduction: The reaction proceeds via the formation of an aluminum alkoxide intermediate. The hydride from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. Subsequent workup with water hydrolyzes the aluminum complexes to liberate the desired amino alcohol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

Stage 2: Cyclization to the Oxazolidinone

The second stage involves the formation of the five-membered oxazolidinone ring from the synthesized (R)-phenylalaninol. This is a cyclization reaction that incorporates a carbonyl group. A common and effective method for this transformation is the reaction of the amino alcohol with a carbonate derivative, such as diethyl carbonate or di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base.[11][12]

Mechanism of Cyclization: The base deprotonates the hydroxyl group of the amino alcohol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. An intramolecular nucleophilic acyl substitution follows, where the amino group attacks the newly formed carbonate ester, displacing an ethoxide or tert-butoxide leaving group and closing the ring to form the stable oxazolidinone. The stereochemistry at the C4 position is retained throughout this process.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Stage 1: Synthesis of (R)-Phenylalaninol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-Phenylalanine | 165.19 | 10.0 g | 0.0605 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.6 g | 0.121 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Sodium Sulfate (Na₂SO₄), anhydrous | - | q.s. | - |

| Diethyl Ether | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with lithium aluminum hydride (4.6 g, 0.121 mol) and anhydrous THF (100 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Amino Acid: (R)-Phenylalanine (10.0 g, 0.0605 mol) is carefully added portion-wise to the stirred LiAlH₄ suspension over 30 minutes. Caution: The addition is exothermic and may cause the THF to reflux.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4 hours.

-

Quenching: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of 4.6 mL of water, followed by 4.6 mL of 15% aqueous NaOH, and finally 13.8 mL of water.

-

Workup: The resulting white precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-phenylalaninol as a white solid.

Stage 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-Phenylalaninol | 151.21 | 5.0 g | 0.0331 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.9 g | 0.0364 |

| Triethylamine (Et₃N) | 101.19 | 5.5 mL | 0.0397 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.4 g | 0.0033 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Saturated aqueous NH₄Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | q.s. | - |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of (R)-phenylalaninol (5.0 g, 0.0331 mol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask is added triethylamine (5.5 mL, 0.0397 mol) and 4-dimethylaminopyridine (0.4 g, 0.0033 mol).

-

Addition of Boc-anhydride: Di-tert-butyl dicarbonate (7.9 g, 0.0364 mol) is added portion-wise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white crystalline solid. Recrystallization from a suitable solvent system like ethyl acetate/hexanes can further enhance purity.[7]

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis.

Overall Synthetic Scheme

Caption: Overall synthetic route from (R)-phenylalanine.

Cyclization Mechanism Workflow

Caption: Key steps in the oxazolidinone ring formation.

Conclusion and Future Perspectives

The synthesis of this compound from (R)-phenylalanine is a well-established and highly reliable process that provides access to a powerful chiral auxiliary for asymmetric synthesis. The two-stage approach, involving reduction followed by cyclization, is both efficient and scalable. By understanding the underlying mechanisms and adhering to carefully controlled experimental conditions, researchers can consistently produce this valuable compound in high yield and enantiopurity.

Future research in this area may focus on the development of even more sustainable and atom-economical synthetic routes. This could involve the use of catalytic reduction methods to replace stoichiometric hydride reagents or the exploration of one-pot procedures that combine the reduction and cyclization steps. Nevertheless, the classic approach detailed in this guide remains the gold standard and a critical tool for any laboratory engaged in the art of asymmetric synthesis.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. PMC - NIH. [Link]

-

Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. PMC - NIH. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. [Link]

-

Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]

-

Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

- Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. [Link]

-

Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed Central. [Link]

-

Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC - NIH. [Link]

-

Oxazolidine synthesis. Organic Chemistry Portal. [Link]

-

Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science | Oxford Academic. [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development - ACS Publications. [Link]

-

Di-tert-butyl dicarbonate. YouTube. [Link]

-

Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. Journal of Labeled Compounds and Radiopharmaceuticals. [Link]

-

SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Phenylalaninol. Wikipedia. [Link]

-

Synthesis of phenylalanine and production of other related compounds from phenylpyruvic acid and phenylacetic acid by ruminal bacteria, protozoa, and their mixture in vitro. PubMed. [Link]

-

SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. Request PDF - ResearchGate. [Link]

-

5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride. NIH. [Link]

-

Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. [Link]

-

(4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]

-

(R)-4-Benzyl-2-oxazolidinone. PubChem. [Link]

-

(4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. NIH. [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

The "SuperQuat" Advantage: An In-Depth Technical Guide to the Mechanism of Stereocontrol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for predictable and highly selective methods for constructing stereogenic centers is paramount. Chiral auxiliaries have long stood as a reliable and versatile tool in this endeavor, with the Evans oxazolidinones marking a significant milestone. However, the pursuit of perfection led to the development of the "SuperQuat" (4-substituted 5,5-dimethyloxazolidin-2-one) family of chiral auxiliaries, which address the shortcomings of their predecessors and offer superior performance in a range of chemical transformations.[1] This technical guide provides an in-depth exploration of the core principles governing the stereodirecting power of SuperQuat auxiliaries, offering a mechanistic understanding for researchers aiming to leverage these powerful tools in their synthetic campaigns.

The Architectural Innovation: C5-Gem-Dimethyl Substitution as the Linchpin of Control

The defining structural feature of SuperQuat auxiliaries is the presence of geminal dimethyl groups at the C5 position of the oxazolidinone ring.[2][1] This seemingly subtle modification has profound consequences for the conformational behavior of the entire N-acyl system, leading to two key advantages over the traditional Evans auxiliaries: enhanced diastereofacial selectivity and improved auxiliary recyclability.[2][1]

The gem-dimethyl substitution induces a significant conformational bias on the adjacent C4-substituent, forcing it to adopt a pseudo-axial orientation that projects towards the N-acyl fragment.[2][1] This rigidified conformation is the cornerstone of the SuperQuat advantage, as it creates a highly differentiated steric environment around the enolate, effectively shielding one of its faces.

Furthermore, the steric bulk of the C5-dimethyl group hinders nucleophilic attack at the endocyclic carbonyl group of the auxiliary.[2] This prevents undesired ring-opening during cleavage of the chiral product, facilitating a cleaner reaction and significantly improving the recovery and recyclability of the valuable chiral auxiliary.[2]

The Mechanism of Stereocontrol: A Tale of Non-Covalent Interactions and Transition State Geometry

The high levels of stereocontrol exerted by SuperQuat auxiliaries are a direct consequence of the well-defined transition states they promote in various asymmetric reactions. The rigidified conformation of the N-acyl auxiliary dictates the facial bias of the corresponding enolate, ensuring that incoming electrophiles approach from the less sterically encumbered face.

Enolate Formation and Conformation: The Foundation of Selectivity

Upon treatment with a suitable base, the N-acyl SuperQuat derivative forms a metal enolate. The geometry of this enolate and its coordination to the metal cation are critical for the subsequent stereoselective event. The C4-substituent, locked in its pseudo-axial position by the C5-gem-dimethyl group, acts as a powerful stereodirecting element.

Asymmetric Alkylation: A Sterically Controlled Approach

In asymmetric alkylation reactions, the chelated (Z)-enolate of the N-acyl SuperQuat derivative presents a well-defined steric landscape to the incoming electrophile. The C4-substituent effectively blocks the si-face of the enolate, directing the electrophile to attack from the less hindered re-face. This leads to the preferential formation of one diastereomer. Studies have shown that high yields and diastereoselectivities are consistently achieved, particularly with the homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one auxiliary.[3]

Table 1: Diastereoselectivity in Asymmetric Alkylation using (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one [4][5]

| Entry | Acyl Group | Electrophile | Diastereomeric Excess (de) |

| 1 | Propanoyl | Benzyl bromide | 94% |

| 2 | Phenylacetyl | Methyl iodide | 85% |

| 3 | Butanoyl | Allyl iodide | 92% |

Asymmetric Michael Additions: Extending Stereocontrol to Conjugate Systems

The stereodirecting influence of SuperQuat auxiliaries extends to conjugate addition reactions. In the case of Michael additions, the enolate attacks an α,β-unsaturated carbonyl compound. The rigid conformation of the auxiliary again dictates the facial selectivity of the attack, leading to the formation of the adduct with high diastereomeric purity. Organocuprates are often employed as nucleophiles in these reactions, and the diastereoselectivity is generally very high, often exceeding 95% de.[4][5]

Table 2: Diastereoselectivity in Asymmetric Conjugate Addition to (S)-N-cinnamoyl-4-phenyl-5,5-dimethyloxazolidin-2-one [4][5]

| Entry | Organocuprate (R₂CuLi) | Diastereomeric Excess (de) |

| 1 | Me₂CuLi | >95% |

| 2 | Bu₂CuLi | >95% |

| 3 | Ph₂CuLi | >95% |

Asymmetric Aldol Reactions: Constructing Complex Stereochemical Arrays

SuperQuat auxiliaries have also proven to be highly effective in controlling the stereochemical outcome of aldol reactions. The boron enolates of N-acyl SuperQuat derivatives react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome can be rationalized by a Zimmerman-Traxler-type chair-like transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions. The inherent conformational rigidity of the SuperQuat auxiliary further refines the facial selectivity of this transition state.

Experimental Protocols: A Practical Guide to Harnessing SuperQuat Auxiliaries

The following protocols provide a general framework for the application of SuperQuat auxiliaries in asymmetric synthesis. Optimization of reaction conditions may be necessary for specific substrates and electrophiles.

General Procedure for Asymmetric Enolate Alkylation

-

Enolate Formation: To a solution of the N-acyl SuperQuat auxiliary (1.0 equiv) in anhydrous THF at -78 °C is added a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF. The resulting solution is stirred at -78 °C for 30 minutes.

-

Alkylation: The electrophile (1.2 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

General Procedure for Asymmetric Michael Addition

-

Cuprate Formation: To a suspension of copper(I) iodide (1.1 equiv) in anhydrous THF at -78 °C is added a solution of the organolithium reagent (2.2 equiv) in a suitable solvent. The mixture is stirred at this temperature for 30 minutes to form the Gilman cuprate.

-

Conjugate Addition: A solution of the N-enoyl SuperQuat auxiliary (1.0 equiv) in anhydrous THF is added to the cuprate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-3 hours.

-

Work-up: The reaction is quenched with a 1:1 mixture of saturated aqueous ammonium chloride and 2M aqueous ammonia. The mixture is stirred vigorously until the copper salts are dissolved in the aqueous layer. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification and Analysis: The crude product is purified by flash column chromatography. The diastereoselectivity is determined by analysis of the purified product.

Conclusion: A Superior Tool for Asymmetric Synthesis

SuperQuat chiral auxiliaries represent a significant advancement in the field of asymmetric synthesis. The strategic incorporation of a C5-gem-dimethyl group provides a robust and predictable platform for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The well-defined conformational bias of the auxiliary leads to highly organized transition states, where non-covalent steric interactions effectively dictate the facial selectivity of the reaction. This in-depth understanding of the mechanism of stereocontrol, coupled with their practical advantages in terms of recyclability, positions SuperQuat auxiliaries as an indispensable tool for researchers, scientists, and drug development professionals in the construction of complex chiral molecules.

References

- Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 2(22), 3249-3263.

- Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322-1335.

- Davies, S. G., & Sanganee, H. J. (1995). The SuperQuat chiral auxiliary: a new family of oxazolidin-2-one chiral auxiliaries. Tetrahedron: Asymmetry, 6(3), 671-674.

- Davies, S. G., et al. (2004). Double diastereoselective SuperQuat glycolate aldol reactions: Application to the asymmetric synthesis of polyfunctionalised lactones. Organic & Biomolecular Chemistry, 2(22), 3385-3400.

- Davies, S. G., Nicholson, R. L., & Smith, A. D. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 2(22), 3249–3263.

- Jones, S., Davies, S. G., Bull, S. D., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398.

-

Request PDF. (n.d.). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Semantic Scholar. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Retrieved from [Link]

-

PubMed. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Retrieved from [Link]

Sources

- 1. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. SuperQuat chiral auxiliaries: design, synthesis, and utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Properties and Applications in Asymmetric Synthesis

Introduction

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a cornerstone chiral auxiliary in modern organic synthesis. Its rigid, C2-symmetric structure provides a powerful platform for stereocontrolled carbon-carbon and carbon-heteroatom bond formation, making it an invaluable tool for researchers in academia and the pharmaceutical industry. This guide provides a comprehensive overview of its physical and chemical properties, its mechanism of action in asymmetric synthesis, and practical considerations for its use in the laboratory. The strategic placement of the benzyl and gem-dimethyl groups on the oxazolidinone core creates a well-defined chiral environment, enabling high levels of diastereoselectivity in a variety of chemical transformations. This has cemented its role in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients.

Core Molecular Profile

The fundamental characteristics of this compound are summarized below.

| Property | Value |

| IUPAC Name | (4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one |

| CAS Number | 204851-73-0[1] |

| Molecular Formula | C₁₂H₁₅NO₂[1][2][3][4][5] |

| Molecular Weight | 205.25 g/mol [1][2][3] |

| SMILES | CC1(C)OC(=O)N1 |

| InChI Key | AEEGFEJKONZGOH-JTQLQIEISA-N[6] |

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in a laboratory setting.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | General laboratory observation |

| Melting Point | 65-68 °C[6] | Sigma-Aldrich[6] |

| Optical Activity | [α]²²/D -98°, c = 2 in chloroform[6] | Sigma-Aldrich[6] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General chemical knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][5] | Lab-Chemicals.Com[1][5] |

Spectroscopic Data

The spectroscopic signature of this compound is well-defined, allowing for straightforward identification and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.2-7.4 ppm), the methine proton on the chiral center, the diastereotopic methylene protons of the benzyl group, and the two methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyl carbon of the oxazolidinone ring (around 158 ppm), the carbons of the phenyl ring, the two carbons of the gem-dimethyl group, the chiral methine carbon, and the methylene carbon of the benzyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the urethane carbonyl (C=O) stretching vibration, typically appearing in the range of 1760-1780 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.25).

Chemical Properties and Role in Asymmetric Synthesis

The utility of this compound lies in its function as a chiral auxiliary. The underlying principle is the temporary attachment of this chiral molecule to a prochiral substrate to induce facial selectivity in a subsequent chemical reaction.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by this auxiliary is a direct consequence of its rigid structure. The general workflow is as follows:

-

Acylation: The nitrogen atom of the oxazolidinone is acylated with a prochiral carboxylic acid derivative to form an N-acyl oxazolidinone.

-

Enolate Formation: Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes a proton alpha to the carbonyl group, forming a Z-enolate. The formation of the Z-enolate is favored due to chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.

-

Stereoselective Alkylation: The benzyl group at the C4 position effectively shields one face of the enolate. Consequently, an incoming electrophile will preferentially approach from the less sterically hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[7][8][9][10]

-

Auxiliary Cleavage: The newly functionalized acyl chain is then cleaved from the auxiliary, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the chiral auxiliary for reuse.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone 98 168297-85-6 [sigmaaldrich.com]

- 7. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

advantages of SuperQuat vs Evans auxiliaries

An In-Depth Technical Guide to Chiral Auxiliaries: A Comparative Analysis of SuperQuat and Evans Auxiliaries for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern drug development and chemical synthesis. Chiral auxiliaries remain a robust and reliable strategy for introducing stereocenters with high fidelity. Among these, the oxazolidinone-based auxiliaries developed by Evans have become a gold standard. However, limitations associated with their use, particularly in the cleavage step, spurred the development of next-generation systems. This guide provides an in-depth technical comparison of the classical Evans auxiliaries and the more recently developed SuperQuat family. We will delve into the mechanistic underpinnings of their stereodirecting power, explore their respective advantages and limitations through field-proven insights, and provide practical, step-by-step protocols for their application.

The Indispensable Role of Chiral Auxiliaries in Asymmetric Synthesis

Many biological molecules, particularly pharmaceuticals, are chiral and exist as one of two non-superimposable mirror images, or enantiomers. Often, only one enantiomer elicits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.[1]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to guide a chemical reaction, inducing the formation of one diastereomer over the other with high selectivity.[1][2] This diastereomeric intermediate can then be purified, and the auxiliary is subsequently cleaved, yielding an enantiomerically enriched product. While the rise of asymmetric catalysis offers elegant solutions, auxiliary-based methods are prized for their reliability, predictability, and broad substrate scope.[3]

The Evans Auxiliary: A Pillar of Asymmetric Control

Introduced in the early 1980s by David A. Evans, chiral oxazolidinone auxiliaries revolutionized asymmetric synthesis.[1][4][] Derived from readily available amino alcohols like valinol or phenylalaninol, these auxiliaries are most commonly used to direct the stereoselective alkylation and aldol reactions of N-acyl imides.[2][4]

Mechanism of Stereocontrol

The efficacy of Evans auxiliaries hinges on the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base (e.g., LDA, NaHMDS).[1][3] The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate. The incoming electrophile is therefore directed to the less hindered face, resulting in a highly diastereoselective transformation.[2][3]

In the case of boron-mediated aldol reactions, a six-membered Zimmerman-Traxler transition state is formed, which provides excellent stereochemical control over two new contiguous stereocenters.[1][4][6] The chair-like transition state, combined with the facial shielding from the auxiliary's substituent, dictates the syn-stereochemistry of the aldol adduct.[4]

Diagram: Mechanism of Evans Auxiliary-Controlled Alkylation

Caption: Key structural difference and resulting properties of SuperQuat vs. Evans auxiliaries.

Head-to-Head Comparison: SuperQuat vs. Evans Auxiliaries

| Feature | Evans Auxiliaries | SuperQuat Auxiliaries | Advantage |

| Diastereoselectivity | Generally high (often >95:5 dr) | Generally very high to excellent (often >99:1 dr) [7] | SuperQuat |

| Substrate Scope | Very broad and well-documented | Broad, effective for alkylations and conjugate additions [7] | Comparable |

| Cleavage Conditions | Often requires specific, harsh reagents (e.g., LiOOH) | Wider range of milder conditions are effective | SuperQuat |

| Cleavage Selectivity | Risk of endocyclic cleavage with some nucleophiles [8] | High selectivity for exocyclic cleavage due to steric hindrance [7] | SuperQuat |

| Auxiliary Recovery | Good, but can be compromised by endocyclic cleavage | Excellent, due to enhanced stability of the ring system | SuperQuat |

| Predictability | High, extensively studied and modeled | High, follows similar mechanistic principles to Evans | Comparable |

Experimental Protocols

As a senior application scientist, it is crucial to provide actionable and reliable protocols. The following are representative procedures for key transformations using both auxiliary types.

Protocol: Asymmetric Alkylation using an Evans Auxiliary

This protocol is adapted from a procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone. [3][9] Step 1: Acylation of the Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

-

Stir the resulting solution for 15 minutes.

-

Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) at -78 °C under argon, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. [3]2. Stir the mixture for 30 minutes to form the sodium enolate.

-

Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and warm to room temperature.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Determine the diastereomeric ratio by 1H NMR or GC analysis of the crude product. Purify by flash chromatography.

Step 3: Cleavage of the Auxiliary

-

Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF/H2O (0.1 M) and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 1.0 M). [3]3. Stir the mixture vigorously at 0 °C for 1 hour.

-

Quench the reaction by adding aqueous Na2SO3 (1.5 M, 5.0 eq) and stir for 20 minutes.

-

Concentrate the mixture to remove THF, then extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.

Protocol: Asymmetric Aldehyde Synthesis via SuperQuat Auxiliary Reduction

This protocol demonstrates a key advantage of the SuperQuat system: direct conversion to a chiral aldehyde via hydride reduction, a transformation that is difficult with standard Evans auxiliaries due to competing endocyclic cleavage. This is adapted from Davies et al. [7] Step 1: Enolate Alkylation (Similar to Evans Protocol)

-

Follow the alkylation procedure described in Section 5.1, Step 2, using the (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one as the substrate. Typical diastereoselectivities range from 85-94% de. [7] Step 2: Reductive Cleavage to the Aldehyde

-

To a solution of the purified, α-substituted N-acyl SuperQuat auxiliary (1.0 eq) in dry toluene (0.1 M) at -78 °C under an argon atmosphere, add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M in hexanes) dropwise over 20 minutes.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and carefully concentrate under reduced pressure (target aldehydes can be volatile) to yield the non-racemic α-substituted aldehyde. The product is often used immediately in the next step without further purification.

Conclusion and Future Outlook

Evans auxiliaries are a foundational tool in asymmetric synthesis, offering a reliable and well-understood method for stereocontrol. [1][4]Their widespread use in total synthesis is a testament to their power. [1][4] However, the SuperQuat family represents a significant, rationally designed improvement. By addressing the primary limitation of the Evans system—the cleavage step—SuperQuat auxiliaries provide a more robust and versatile platform. [10][11]The C5 gem-dimethyl substitution not only facilitates milder and more selective cleavage but also can enhance the diastereoselectivity of the core reaction. [10][7]For drug development professionals and process chemists, the enhanced stability and milder cleavage protocols offered by SuperQuat auxiliaries can translate to higher yields, better functional group tolerance, and a more efficient recovery and recycling of the valuable auxiliary, making it a superior choice for complex synthetic campaigns. The continued development of new generations of chiral auxiliaries that offer catalytic turnover or even more facile cleavage mechanisms will undoubtedly continue to advance the field of asymmetric synthesis.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

University of California, Irvine. Evans Enolate Alkylation-Hydrolysis. [Link]

-

YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

-

ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

-

Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [Link]

-

ResearchGate. SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. [Link]

-

PubMed. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. [Link]

-

Chem-Station. Evans Aldol Reaction. [Link]

-

MDPI. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

-

ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

-

ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

-

YouTube. Evans Aldol reaction|Asymmetric synthesis|Chiral auxiliaries in asymmetric synthesis|Carruthers. [Link]

-

Royal Society of Chemistry. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. [Link]

-

Royal Society of Chemistry. SuperQuat chiral auxiliaries: design, synthesis, and utility. [Link]

-

ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. youtube.com [youtube.com]

- 7. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Imperative of Chirality in Modern Chemistry

An In-Depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development and the synthesis of complex natural products, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is fundamental to its biological function. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers, which are non-superimposable mirror-image isomers of a molecule. One enantiomer of a drug might provide a therapeutic effect, while the other could be inactive or, in some cases, dangerously toxic.[1] This reality necessitates methods for asymmetric synthesis, the selective production of a single desired stereoisomer.[2]

Among the various strategies developed to achieve this control, the use of a chiral auxiliary remains a robust, reliable, and highly predictable method.[3][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After imparting its chiral influence, the auxiliary is removed and can often be recovered for reuse.[1][2] This approach converts the challenge of controlling enantioselectivity into a more manageable task of separating diastereomers, which have different physical properties.[2]

Introduced conceptually by pioneers like E.J. Corey and Barry Trost in the 1970s, this strategy has become a cornerstone of modern organic synthesis, valued for its versatility and the high levels of stereocontrol it offers.[2][5] This guide provides a detailed exploration of the principles, mechanisms, and practical applications of the most influential chiral auxiliaries in the field.

The General Principles of Auxiliary-Mediated Synthesis

The application of a chiral auxiliary follows a consistent and logical three-stage workflow. This process is designed to be a self-validating system where the outcomes are predictable based on well-understood mechanistic models.

-

Covalent Attachment: The chiral auxiliary (A*), an enantiomerically pure compound, is covalently attached to a prochiral substrate molecule. This creates a new, chiral molecule where the auxiliary can effectively shield one of the prochiral faces of the reactive center.

-

Diastereoselective Transformation: The key bond-forming reaction (e.g., alkylation, aldol addition, cycloaddition) is performed. The steric and/or electronic properties of the auxiliary direct the incoming reagent to attack from a specific face, leading to the formation of one diastereomer in significant excess over the other.

-

Cleavage and Recovery: The auxiliary is cleaved from the newly functionalized product, revealing the desired enantiomerically enriched molecule. A key advantage of this method is that the auxiliary can often be recovered in high yield and reused, mitigating concerns about stoichiometric chirality.[6]

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Pillars of Asymmetric Synthesis: A Comparative Guide to Key Auxiliaries

While numerous chiral auxiliaries have been developed, a select few have emerged as the most reliable and versatile tools in the synthetic chemist's arsenal.[7][8] These are often derived from readily available and inexpensive natural products like amino acids and terpenes.[8][9]

Evans' Oxazolidinone Auxiliaries

Since their introduction by David A. Evans in the early 1980s, N-acyloxazolidinones have become one of the most powerful and widely used classes of chiral auxiliaries.[2][10] Typically derived from common amino acids such as L-valine or L-phenylalanine, both enantiomeric forms are readily accessible.[10]

-

Mechanism of Stereocontrol: The high diastereoselectivity arises from a combination of steric hindrance and a predictable enolate geometry.[10] For aldol reactions, treatment of the N-acyl imide with a boron Lewis acid (e.g., Bu₂BOTf) and a hindered base generates a rigid, chelated (Z)-enolate.[11] The substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) then effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. This proceeds through a highly ordered, chair-like six-membered transition state (Zimmerman-Traxler model), leading to a predictable syn-aldol product.[11]

Caption: Stereocontrol in the Evans' asymmetric aldol reaction.

-

Core Applications: Evans' auxiliaries provide exceptional stereocontrol in asymmetric aldol reactions , alkylations , and Diels-Alder reactions.[2][3] Their reliability has made them a staple in the total synthesis of complex natural products, such as in Evans' own synthesis of the macrolide cytovaricin.[2]

-

Cleavage: The auxiliary is typically removed under mild conditions. Common methods include hydrolysis with lithium hydroperoxide (LiOOH) to yield the carboxylic acid, reduction with LiBH₄ to afford the primary alcohol, or conversion to a Weinreb amide for further functionalization.[11][12]

Oppolzer's Camphorsultams

Derived from the naturally occurring terpene camphor, Oppolzer's sultams possess a rigid bicyclic structure that provides an excellent platform for stereocontrol.[][14] Both (+)- and (–)-enantiomers are commercially available.[14]

-

Mechanism of Stereocontrol: The rigid camphor backbone, combined with the strong chelation potential of the sulfonyl and carbonyl oxygens, locks the N-acyl group into a specific conformation.[15] For instance, in conjugate additions to N-enoyl sultams, chelation to a Lewis acid like MgBr₂ forces the enoyl group into an s-cis conformation. The bulky camphor skeleton then shields the top face, directing the nucleophile to attack from the less hindered bottom face with high selectivity.[15]

-

Core Applications: Camphorsultams are highly effective in a wide range of reactions, including asymmetric Diels-Alder reactions , conjugate additions , alkylations , and aldol reactions .[2][14] They have proven particularly useful in syntheses where Evans' auxiliaries may give lower selectivity.[2] For example, in the synthesis of the antitumor antibiotic Belactosin C, an Oppolzer sultam was key for generating the desired aldol diastereomers.[16][17]

-

Cleavage: Removal is typically achieved via saponification with LiOH or LiOOH, or by reductive cleavage. The robust nature of the sultam allows for a broad range of reaction conditions.

Myers' Pseudoephedrine and Pseudoephenamine Amides

Developed by Andrew G. Myers, this system provides a remarkably practical and highly selective method for the asymmetric alkylation of carboxylic acid derivatives.[18]

-

Mechanism of Stereocontrol: The substrate, a tertiary amide formed from a carboxylic acid and pseudoephedrine, is deprotonated with a strong base like LDA to form a lithium aza-enolate. The key to the high selectivity is an internal chelation between the lithium cation, the enolate oxygen, and the oxygen of the C1 hydroxyl group. This rigid, chelated structure forces the alkylating agent to approach from the face opposite the C1 methyl group, leading to predictable and typically high diastereoselectivity.[2]

-

Core Applications: This method is the gold standard for the asymmetric α-alkylation of a wide variety of carboxylic acids to produce α-substituted and α,α-disubstituted products with excellent enantiomeric excess.[18]

-

Shift to Pseudoephenamine: Due to regulatory restrictions on the sale and distribution of pseudoephedrine (a precursor for illicit drug synthesis), the Myers group developed pseudoephenamine as a practical and often superior alternative.[19][20] Pseudoephenamine-derived amides are more crystalline, and alkylation reactions can proceed with even higher diastereoselectivity, particularly in the formation of challenging quaternary stereocenters.[19][20]

-

Cleavage: The resulting α-substituted amide can be easily converted to the corresponding carboxylic acid, primary alcohol, or ketone.[2][19]

Caption: Chelation control in Myers' asymmetric alkylation.

Quantitative Comparison of Leading Chiral Auxiliaries

The selection of an appropriate chiral auxiliary is a critical decision in synthetic planning. The following table summarizes the performance and characteristics of the auxiliaries discussed, providing a comparative guide for researchers.

| Chiral Auxiliary Class | Primary Application(s) | Typical Diastereomeric Ratio (d.r.) | Key Mechanistic Feature | Advantages | Disadvantages |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | >95:5 to >99:1 | Boron-chelated (Z)-enolate, steric shielding | Highly predictable, versatile, mild cleavage conditions | Can be less effective for acetate aldol reactions |

| Oppolzer's Camphorsultams | Diels-Alder, Conjugate Additions, Aldol | >90:10 to >98:2 | Rigid camphor scaffold, Lewis acid chelation | High crystallinity, thermally stable, broad applicability | Can be more expensive than amino acid-derived auxiliaries |

| Myers' Pseudoephedrine | α-Alkylation of Carboxylic Acids | >97:3 to >99:1 | Internal lithium chelation | Extremely high selectivity, reliable, simple protocol | Regulatory restrictions on pseudoephedrine |

| Myers' Pseudoephenamine | α-Alkylation of Carboxylic Acids | >98:2 (often superior to pseudoephedrine) | Internal lithium chelation | Unrestricted, high crystallinity, excellent for quaternary centers | Not yet as widely commercially available |

| Enders' SAMP/RAMP | α-Alkylation of Aldehydes & Ketones | >90:10 to >96:4 | Steric direction by the pyrrolidine ring | Direct alkylation of simple carbonyls | Requires formation of a hydrazone intermediate |

Experimental Protocol: Asymmetric Aldol Reaction Using an Evans' Auxiliary

This protocol describes a representative, self-validating workflow for a highly diastereoselective syn-aldol addition using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (4R,5S)-oxazolidinone auxiliary (1.0 eq.). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. Stir for 15 minutes.

-

Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise. Allow the reaction to warm slowly to 0 °C and stir for 30-60 minutes until TLC analysis indicates complete consumption of the auxiliary.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (silica gel) to yield the pure N-acyl oxazolidinone.

Step 2: Diastereoselective Boron-Mediated Aldol Reaction

-

Setup: To a flame-dried flask under inert atmosphere, add the purified N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

-

Enolization: Cool the solution to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA, 1.2 eq.). Stir for 30 minutes at 0 °C, then cool to -78 °C. This step is critical for forming the (Z)-enolate.

-

Aldol Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise. Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (added carefully at 0 °C to oxidize boron reagents). Stir vigorously for 1 hour. Extract with DCM, dry the organic phase, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.

Step 3: Cleavage of the Auxiliary to Yield the Chiral β-Hydroxy Acid

-

Setup: Dissolve the purified aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water.

-

Hydrolysis: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).

-

Reaction: Stir the biphasic mixture at room temperature for 4-6 hours until the starting material is consumed (TLC).

-

Workup & Recovery: Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the aqueous layer to pH ~2 with 1N HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer by extraction with DCM, allowing for recycling.

Conclusion and Future Outlook

Chiral auxiliaries represent a mature, reliable, and fundamentally important strategy in the field of asymmetric synthesis.[3] The methods developed by Evans, Oppolzer, Myers, and others provide robust and predictable pathways to enantiomerically pure compounds, making them indispensable tools in both academic research and the early stages of drug development.[2][3]

While the field has seen a dramatic rise in asymmetric catalysis, which offers the allure of using only substoichiometric amounts of a chiral controller, auxiliary-based methods retain significant advantages. Their broad substrate scope, high diastereoselectivities, and well-understood mechanistic basis provide a level of reliability that can be crucial when synthesizing complex, high-value molecules.[2] The products of auxiliary-directed reactions are diastereomers, which are often crystalline and easily separable, providing a straightforward route to enantiomerically pure materials.[2]

The future of this field will likely involve the integration of these classic techniques with modern technologies. Innovations such as the development of recyclable auxiliaries in automated continuous flow systems are already addressing the primary drawback of using stoichiometric chirality, enhancing both the efficiency and sustainability of this powerful synthetic strategy.[6]

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available from: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. Available from: [Link]

-

Chiral auxiliary. Wikipedia. Available from: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available from: [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available from: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available from: [Link]

-

de la Cruz, J. N., et al. (2017). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(11), 1930. Available from: [Link]

-

Chiral Auxiliary Controlled Reactions. No Added Chemicals. Available from: [Link]

-

What Are Chiral Auxiliaries? - Chemistry For Everyone. YouTube. Available from: [Link]

-

Chiral auxiliary!. Slideshare. Available from: [Link]

-

Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. ResearchGate. Available from: [Link]

-

Asymmetric-Synthesis. Available from: [Link]

-

Camphorsultam. Wikipedia. Available from: [Link]

-

Butler, R. N., & Toldo, J. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available from: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]

-

Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D. Available from: [Link]

-

Asymmetric Synthesis. University of York. Available from: [Link]

-

Chem 115 Myers. Harvard University. Available from: [Link]

-

Reddy, K. S., & Soujanya, K. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. Available from: [Link]

-

Deadman, B. J., et al. (2016). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 7(5), 3145-3150. Available from: [Link]

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(21), 5322-5326. Available from: [Link]

-

Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Available from: [Link]

-

Meyers Asymmetric Alkylation - Asymmetric Synthesis. ChemTube3D. Available from: [Link]

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral auxiliary! | PPTX [slideshare.net]

- 6. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 12. connectsci.au [connectsci.au]

- 14. Camphorsultam - Wikipedia [en.wikipedia.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one in Asymmetric Synthesis

Conformational Analysis of N-acyl (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one: A Technical Guide to Stereochemical Control

Abstract

The (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers. Its efficacy is fundamentally rooted in a well-defined conformational arrangement that dictates the facial selectivity of enolate reactions. This technical guide provides an in-depth exploration of the conformational analysis of N-acyl derivatives of this auxiliary. We will dissect the interplay of steric and electronic factors that govern its conformational preferences and, consequently, its ability to direct stereoselective transformations such as alkylations, aldol additions, and Diels-Alder reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into leveraging this powerful synthetic tool.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a paramount challenge in pharmaceutical and materials science. Chiral auxiliaries are powerful tools in this endeavor, offering a robust strategy for controlling stereochemistry during chemical transformations.[1] These chiral molecules are temporarily incorporated into a substrate, guide the stereochemical outcome of a reaction, and are subsequently removed, having imparted their chirality to the product.[1]

Among the pantheon of chiral auxiliaries, the oxazolidinone family, popularized by David A. Evans, stands out for its versatility and high levels of stereocontrol.[1] The this compound, a prominent member of this family, has proven to be exceptionally effective in a wide array of carbon-carbon bond-forming reactions.[2][3] Its success lies in its rigid and predictable conformational bias, which effectively shields one face of the reactive enolate intermediate, thereby directing incoming electrophiles to the opposite face.

This guide will delve into the critical aspects of the conformational analysis of N-acylated this compound, providing a detailed understanding of how its three-dimensional structure is the key to its synthetic utility.

The Structural Framework: Understanding the Conformational Bias

The stereochemical directing power of the this compound auxiliary is a direct consequence of its inherent structural features. The benzyl group at the C4 position and the gem-dimethyl groups at the C5 position create a highly defined steric environment.

Upon N-acylation and subsequent deprotonation to form an enolate, the system adopts a preferred conformation to minimize steric strain. The dominant conformation is dictated by the orientation of the acyl side chain relative to the oxazolidinone ring.

The Role of the C4-Benzyl and C5-Gem-Dimethyl Groups

The bulky benzyl group at the C4 position plays a crucial role in shielding one of the enolate faces. In the most stable conformation, this group orients itself to minimize steric interactions with the N-acyl group. The gem-dimethyl groups at the C5 position further rigidify the oxazolidinone ring, contributing to a more defined and predictable conformational landscape.[2][4] This rigid structure is essential for high diastereoselectivity in subsequent reactions.

The Preferred anti-s-cis Conformation

Experimental and computational studies have shown that N-acyl oxazolidinones predominantly adopt an anti-s-cis conformation in the absence of coordinating metal ions.[5][6] In this arrangement, the carbonyl group of the acyl chain is oriented away from the C4 substituent of the oxazolidinone ring, and the double bond of the enolate is cis to the oxazolidinone carbonyl. This conformation minimizes dipole-dipole repulsion between the two carbonyl groups and alleviates steric hindrance.

Experimental Approaches to Conformational Analysis

A combination of experimental techniques is employed to elucidate the conformational preferences of N-acyl this compound derivatives.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, solid-state structural information. Crystal structures of various N-acyl derivatives have confirmed the preferred conformations and provided precise bond lengths and angles.[7][8] This data serves as a crucial benchmark for validating computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons.[9][10] For N-acyl oxazolidinones, NOE enhancements between specific protons on the auxiliary and the acyl chain can confirm the relative orientation of these fragments, providing direct evidence for the preferred solution-state conformation.[5]

-

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): For molecules with intermediate molecular weights where the NOE may be close to zero, ROESY can be a more effective technique for observing through-space correlations.

-

Chemical Shift Analysis: The chemical shifts of protons and carbons are sensitive to their local electronic and steric environment. Deviations from expected chemical shifts can provide insights into conformational changes.

Computational Modeling: A Predictive Tool

In conjunction with experimental data, computational modeling provides a powerful means to understand and predict the conformational landscape of these chiral auxiliaries.

Density Functional Theory (DFT)

DFT calculations are widely used to determine the relative energies of different conformers and to map the potential energy surface for rotation around key bonds.[11][12][13] These calculations can accurately predict the lowest energy conformations and the energy barriers between them, providing a quantitative understanding of the conformational preferences.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule in solution, offering a more complete picture of the conformational ensemble than static calculations alone.

The Impact of Conformation on Stereoselective Reactions

The well-defined conformation of the N-acyl this compound enolate is the cornerstone of its ability to direct stereoselective reactions.

Enolate Alkylation

In enolate alkylation reactions, the bulky C4-benzyl group effectively blocks one face of the enolate.[14][15][16] This forces the incoming electrophile to approach from the less hindered face, resulting in high diastereoselectivity.[3][17] The gem-dimethyl groups at C5 further enhance this facial bias.[2]

Aldol Additions

For aldol reactions, the formation of a chelated transition state involving a Lewis acid (e.g., TiCl₄) can further rigidify the enolate and enhance stereocontrol.[11][12] The chair-like transition state model, where the aldehyde substituent occupies an equatorial position to minimize steric interactions, successfully predicts the observed syn-aldol product.[11][12]

Diels-Alder Reactions

Experimental Protocols

Protocol for N-Acylation of this compound

-

Materials: this compound, acyl chloride or anhydride, triethylamine or DMAP, dichloromethane (anhydrous).

-

Procedure:

-

Dissolve the oxazolidinone in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DMAP to the solution.

-

Slowly add the acyl chloride or anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol for Diastereoselective Enolate Alkylation

-

Materials: N-acyl this compound, strong base (e.g., LDA, NaHMDS), alkyl halide, tetrahydrofuran (anhydrous).

-

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous tetrahydrofuran under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base dropwise to form the enolate.

-

Stir the solution at -78 °C for 30-60 minutes.

-

Add the alkyl halide dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography to separate the diastereomers.

-

Data Presentation

Table 1: Representative Diastereoselectivities in Enolate Alkylation

| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| Propionyl | Benzyl bromide | LDA | >99:1 |

| Acetyl | Methyl iodide | NaHMDS | 95:5 |

| Phenylacetyl | Allyl iodide | KHMDS | 98:2 |

Visualizations

Caption: Workflow for Conformational Analysis.